molecular formula C11H13NO3 B15142792 N-Isopropylnoradrenochrome-d7

N-Isopropylnoradrenochrome-d7

Cat. No.: B15142792
M. Wt: 214.27 g/mol
InChI Key: REDYFOKPSXHPLC-NWOXSKRJSA-N
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Description

N-Isopropylnoradrenochrome-d7 is a deuterium-labeled analog of noradrenochrome, a quinoidal metabolite derived from norepinephrine oxidation. Deuterium labeling (seven deuterium atoms, as indicated by "-d7") typically replaces hydrogen atoms on the isopropyl group, enhancing molecular stability and making it suitable for use as an internal standard in mass spectrometry (MS) or nuclear magnetic resonance (NMR) studies . Such labeled compounds are critical in pharmacokinetic research, metabolic tracing, and environmental analysis, where isotopic purity (>99% deuterium) ensures minimal interference in analytical workflows .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

214.27 g/mol

IUPAC Name

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-hydroxy-2,3-dihydroindole-5,6-dione

InChI

InChI=1S/C11H13NO3/c1-6(2)12-5-11(15)7-3-9(13)10(14)4-8(7)12/h3-4,6,11,15H,5H2,1-2H3/i1D3,2D3,6D

InChI Key

REDYFOKPSXHPLC-NWOXSKRJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1CC(C2=CC(=O)C(=O)C=C21)O

Canonical SMILES

CC(C)N1CC(C2=CC(=O)C(=O)C=C21)O

Origin of Product

United States

Preparation Methods

The synthesis of N-Isopropylnoradrenochrome-d7 involves the incorporation of deuterium atoms into the N-Isopropylnoradrenochrome molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The specific reaction conditions and industrial production methods are proprietary and may vary depending on the manufacturer. the general approach involves the deuteration of the precursor compounds followed by the formation of the final product through a series of chemical reactions .

Chemical Reactions Analysis

N-Isopropylnoradrenochrome-d7 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-Isopropylnoradrenochrome-d7 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Isopropylnoradrenochrome-d7 involves its interaction with specific molecular targets and pathways. As a stable isotope-labeled compound, it is primarily used to trace and study the behavior of its non-labeled counterpart, N-Isopropylnoradrenochrome. The molecular targets and pathways involved depend on the specific application and experimental conditions. For example, in pharmacokinetic studies, it may be used to track the absorption, distribution, metabolism, and excretion of drugs .

Comparison with Similar Compounds

Structural and Isotopic Features

Deuterated isopropyl compounds share a common motif: a nitrogen-bound isopropyl group with seven deuterium atoms (CD₃-CD(D)-). However, their core structures and applications vary significantly:

Compound Name Molecular Formula Molecular Weight Deuterium Position Core Structure Primary Application CAS Number Reference
N-Isopropylaniline-d7 C₉D₇H₆N 142.249 Isopropyl group Aniline derivative Organic synthesis, MS standards N/A
N-Isopropyl Noratropine-d7 C₁₉D₇H₂₀NO₃ 324.466 Isopropyl group Bicyclic tropane alkaloid Pharmaceutical intermediates 22235-81-0
(±)-Betaxolol-d7 hydrochloride C₁₈D₇H₂₀ClNO₃ ~340 (exact N/A) Isopropyl group Beta-blocker derivative Pharmacokinetic studies 1219802-92-2
Desethylatrazine-d7 C₆D₇H₃ClN₅ 194.673 Isopropyl group Triazine herbicide metabolite Environmental residue analysis 1216649-31-8

Key Observations :

  • Deuterium Labeling: All compounds feature deuterium on the isopropyl group, ensuring minimal steric or electronic disruption compared to non-deuterated analogs. This design preserves biological activity while improving detection sensitivity .
  • Molecular Complexity: N-Isopropyl Noratropine-d7 and Betaxolol-d7 have larger, pharmacologically active scaffolds compared to simpler analogs like N-Isopropylaniline-d7. This impacts their solubility and analytical handling .
  • Applications : Simpler structures (e.g., N-Isopropylaniline-d7) are used in synthetic chemistry, while complex derivatives (e.g., Betaxolol-d7) serve as reference standards in drug development .
Analytical Performance
  • Isotopic Purity : Desethylatrazine-d7 and Betaxolol-d7 emphasize ≥99% deuterium incorporation to avoid signal overlap in MS chromatograms .
  • Stability: Deuterated isopropyl groups reduce metabolic degradation in vivo, as seen in Noratropine-d7’s use in tracing drug metabolites .
Limitations and Challenges
  • Synthetic Complexity: Multi-deuterated compounds like Noratropine-d7 require specialized catalysis (e.g., platinum/acid systems) for selective deuteration, increasing production costs .
  • Data Gaps: Direct comparisons of N-Isopropylnoradrenochrome-d7 with its non-deuterated form are absent in the evidence, necessitating extrapolation from structural analogs.

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